N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
Description
N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a thiazole-based compound featuring a ureido group linked to a para-tolyl moiety and an N-butyl carboxamide side chain. The thiazole core, a five-membered heterocycle containing sulfur and nitrogen, is substituted at the 2-position with the ureido-p-tolyl group and at the 5-position with the carboxamide.
Synthetically, its preparation likely parallels methods for analogous thiazole carboxamides, such as hydrolysis of ester precursors to carboxylic acids followed by amide coupling with N-butylamine using reagents like EDCl/HOBt . The ureido group may be introduced via reaction of an isocyanate intermediate with p-toluidine, a strategy employed in related ureido-containing compounds .
Properties
IUPAC Name |
N-butyl-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-4-5-10-18-15(22)14-12(3)19-17(24-14)21-16(23)20-13-8-6-11(2)7-9-13/h6-9H,4-5,10H2,1-3H3,(H,18,22)(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSRYGAJHPYEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Scientific Research Applications
N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide has a wide range of applications across various scientific domains:
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties, particularly in drug discovery. Its structural characteristics allow it to interact with multiple biological targets, including enzymes and receptors involved in disease mechanisms.
Biological Studies
The compound has been studied for its biological activities, including:
- Antimicrobial Activity : Research indicates that it exhibits significant inhibitory effects against various bacterial strains.
- Anticancer Properties : Preliminary studies have shown potential cytotoxic effects on cancer cell lines, making it a candidate for further development as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Material Science
The compound is also utilized in the synthesis of new materials with specific properties. Its unique chemical structure makes it suitable as a building block in creating complex molecules and materials for industrial applications.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The initial step involves cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : Subsequent reactions introduce the ureido and carboxamide groups under controlled conditions.
- Optimization for Yield and Purity : Advanced techniques such as continuous flow reactors may be employed to enhance efficiency during large-scale production.
Case Studies
Several case studies have been conducted to evaluate the compound's efficacy:
Case Study 1: Antimicrobial Activity
Objective : To assess the compound's efficacy against common pathogens.
Findings : The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating strong potential for therapeutic use.
Case Study 2: Anticancer Evaluation
Objective : To evaluate cytotoxic effects on human cancer cell lines.
Findings : In vitro studies showed a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.
Case Study 3: Inflammation Model Study
Objective : To investigate anti-inflammatory properties using macrophage models.
Findings : Treatment with the compound resulted in a notable reduction in pro-inflammatory cytokines, indicating its potential utility in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 2. Substituent Effects on Properties
Biological Activity
N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it possesses a thiazole ring, which is known for its diverse biological activities. The presence of the ureido group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 250 µg/mL, indicating moderate antimicrobial activity .
- Anti-inflammatory Effects : Research focused on the compound's ability to inhibit TNFα production in LPS-stimulated macrophages showed promising results with an IC50 value of 53 nM, suggesting significant anti-inflammatory potential .
- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it may induce apoptosis in certain types of cancer cells, warranting further exploration as a potential anticancer agent.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 250 µg/mL | |
| Anti-inflammatory | IC50 = 53 nM on TNFα | |
| Anticancer | Induces apoptosis in cancer cells |
Applications in Drug Development
This compound is being explored as a lead compound for drug development due to its unique structural properties and biological activities. Its potential applications include:
- Anti-inflammatory Drugs : Targeting chronic inflammatory diseases.
- Antimicrobial Agents : Developing new treatments for resistant bacterial infections.
- Cancer Therapies : Investigating its role in cancer treatment protocols.
Q & A
Q. What are the standard synthetic routes for N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide?
The synthesis typically involves multi-step protocols, including:
- Thiazole ring formation via cyclization of thiourea derivatives with α-haloketones under acidic or basic conditions .
- Ureido group introduction through coupling reactions using isocyanate or carbodiimide reagents .
- Amide bond formation via activation of the carboxylic acid group (e.g., using EDC/HOBt) followed by reaction with n-butylamine . Key intermediates should be purified via column chromatography, with reaction progress monitored by TLC .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR : To confirm substituent connectivity and regiochemistry, particularly for distinguishing thiazole protons (δ 6.5–8.5 ppm) and ureido NH signals (δ 9–10 ppm) .
- HPLC : To assess purity (>95% recommended for biological assays) .
- FT-IR : To validate amide C=O stretches (~1650–1700 cm⁻¹) and ureido N-H bends (~1550 cm⁻¹) .
Q. What are the key structural features influencing this compound’s bioactivity?
- The thiazole-5-carboxamide core enables hydrogen bonding with biological targets, while the p-tolyl ureido group contributes to hydrophobic interactions .
- Comparative studies show that substituting the p-tolyl group with electron-withdrawing groups (e.g., nitro) reduces activity, suggesting electronic effects modulate target affinity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the thiazole-5-carboxamide core?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in cyclization steps .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yields by 15–20% .
- Catalyst screening : Pd/C or CuI can accelerate coupling reactions, as demonstrated in analogous thiazole syntheses .
Q. How to resolve contradictions in biological activity data across different assays?
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell viability tests (e.g., MTT assays) to distinguish direct target effects from off-target cytotoxicity .
- Binding kinetics analysis : Use surface plasmon resonance (SPR) to measure association/dissociation rates, which may explain discrepancies between in vitro and cellular activity .
Q. What strategies can be employed to modify the ureido substituent for enhanced target affinity?
- Substituent variation : Replace p-tolyl with halogenated aryl groups (e.g., 4-Cl-phenyl) to improve hydrophobic interactions, as seen in structurally related thiazole derivatives .
- Conformational analysis : Molecular docking simulations can predict optimal substituent orientations for binding pockets (e.g., ATP-binding sites in kinases) .
Methodological Considerations
- Data contradiction analysis : When conflicting SAR data arise, validate synthetic intermediates via HRMS to rule out regiochemical impurities .
- Reaction scalability : Pilot-scale reactions (10–50 g) require strict temperature control (±2°C) to maintain regioselectivity, as minor deviations can lead to byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
